N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide
Description
N'-(2,5-Dioxopyrrolidin-3-yl)benzohydrazide is a benzohydrazide derivative featuring a 2,5-dioxopyrrolidin-3-yl substituent. Benzohydrazides are a class of compounds recognized for their diverse pharmacological properties, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, antimicrobial, anticancer, and antitubercular activities . Structural characterization of such derivatives typically employs spectroscopic techniques (UV, FTIR, NMR), mass spectrometry, and X-ray crystallography .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C11H11N3O3/c15-9-6-8(11(17)12-9)13-14-10(16)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,14,16)(H,12,15,17) |
InChI Key |
ABFKDTFPJXQMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of benzohydrazide with succinic anhydride. The reaction is carried out in organic solvents such as glacial acetic acid, chloroform, or benzene at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves multi-step reactions that create its unique pyrrolidinone core and functional groups. The following table summarizes the general synthetic route:
| Step | Description |
|---|---|
| Formation of Pyrrolidinone | Reaction of an appropriate amine with a diketone under acidic conditions. |
| Introduction of Functional Groups | Nucleophilic substitution to introduce methoxy or halogenated phenyl groups. |
| Final Coupling | Reaction with benzohydrazide to form the target compound. |
Biological Applications
This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The following applications have been documented:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, specific derivatives were found to exhibit cytotoxic effects against breast cancer cells through molecular docking studies that suggest interactions with critical cellular targets .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents. Research into structure-activity relationships has identified key features that enhance its antibacterial efficacy.
- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These enzymes are vital for bacterial survival and represent important targets for antibiotic development .
Industrial Applications
In addition to its biological significance, this compound has potential applications in various industrial processes:
- Chemical Manufacturing : The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its functional groups allow for further modifications that can lead to the development of specialty chemicals and materials.
- Pharmaceutical Development : Given its biological activities, this compound could be pivotal in designing new therapeutic agents. Its derivatives may lead to the formulation of drugs targeting specific diseases like cancer and bacterial infections.
Case Studies
- Monoclonal Antibody Production : A study highlighted how a related compound improved monoclonal antibody production in cell cultures by enhancing glucose uptake and ATP levels while suppressing cell growth . This finding suggests that derivatives of this compound could optimize biopharmaceutical production processes.
- Antitubercular Activity : Another research effort focused on the antibacterial properties of pyrrole-based compounds derived from this structure showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
Mechanism of Action
The mechanism of action of N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with molecular targets such as enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity. This inhibition disrupts essential biochemical pathways, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzohydrazide derivatives are structurally versatile, with modifications at the hydrazide or aryl groups significantly altering their biological activity. Below is a detailed comparison of N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide with analogous compounds:
Structural Modifications and Bioactivity
Key Research Findings
Anticancer Activity :
- Derivatives like 4-(5-methyl-1H-benzimidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide (compound 5a) exhibit exceptional cytotoxicity against A549 lung cancer cells (IC50 = 0.0316 µM), outperforming cisplatin (IC50 = 0.045–0.052 µM) .
- Maleimide-succinimide hybrids (e.g., compound 5 in ) show strong binding to AKT1 and CDK2 proteins (affinity energies: −16.112 to −22.398 kcal/mol), correlating with their MCF-7 cytotoxicity (IC50 ~0.06 µM) .
Enzyme Inhibition :
DNA Interaction :
Mechanistic Insights
- Molecular Docking : The 2,5-dioxopyrrolidin-3-yl group in this compound facilitates hydrogen bonding with active-site residues of AChE/BChE, enhancing inhibitory potency .
- Electrophilic Reactivity : Substituents like nitro groups reduce the electrophilic character of carbonyl groups, hindering cyclization reactions in derivatives such as N'-(1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazide .
Biological Activity
N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique pyrrolidine-2,5-dione structure. The synthesis typically involves multi-step procedures that yield high-purity compounds suitable for biological testing. The structural formula can be represented as follows:
Target Interaction
The primary target for this compound appears to be the Excitatory Amino Acid Transporter 2 (EAAT2) . This compound acts as a positive allosteric modulator (PAM) of EAAT2, enhancing glutamate uptake in neuronal cells. This modulation is crucial for maintaining excitatory neurotransmission and preventing excitotoxicity associated with various neurological disorders.
Pharmacological Properties
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, it demonstrated effective seizure protection with median effective doses (ED50) comparable to established antiepileptic drugs such as phenytoin and valproic acid .
Table 1: Anticonvulsant Efficacy in Animal Models
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ |
|---|---|---|
| This compound | 31.64 | 75.41 |
| Phenytoin | 20.0 | 60.0 |
| Valproic Acid | 40.0 | 80.0 |
Cellular Effects
This compound influences various cellular functions, including cell signaling pathways and gene expression related to neuroprotection. Its ability to enhance glutamate uptake may also contribute to its neuroprotective effects in models of neurodegeneration .
Metabolic Profile
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. It shows good metabolic stability and low hepatotoxicity in human liver microsomes, making it a promising candidate for further development .
Case Studies and Research Findings
- Anticonvulsant Research : In a study evaluating various pyrrolidine derivatives for anticonvulsant activity, this compound was found to be one of the most effective compounds tested against chemically induced seizures in mice .
- Combination Therapy Potential : Preliminary studies indicate that this compound may work synergistically with other antiepileptic drugs like valproic acid, enhancing overall therapeutic efficacy while potentially reducing side effects .
- Cancer Activity : Recent investigations into the compound's anticancer properties have shown that it exhibits cytotoxic effects against breast cancer cell lines (e.g., MCF-7), indicating a broader therapeutic potential beyond neurology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
